molecular formula C11H15BrN2O3 B567656 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline CAS No. 1330750-39-4

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline

Cat. No.: B567656
CAS No.: 1330750-39-4
M. Wt: 303.156
InChI Key: OOYVHFHUOZHVFE-UHFFFAOYSA-N
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Description

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline (CAS 1330750-39-4) is a nitroaromatic compound of interest in advanced chemical research and development . With a molecular formula of C 11 H 15 BrN 2 O 3 and a molecular weight of 303.16 g/mol, it is characterized by a bromine atom at the 4-position, an ethoxy group at the 5-position, and an isopropyl-substituted amine at the 1-position of a nitrobenzene ring . This specific arrangement of functional groups makes it a valuable intermediate in multistep organic synthesis. This compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex pharmaceutical candidates . Its reactivity allows for further functionalization; the bromine atom can undergo substitution reactions with various nucleophiles, while the nitro group can be reduced to an amine, providing a handle for further derivatization . These properties also make it a candidate for use in material science for the development of novel organic materials with specific electronic or structural properties . For research purposes, the compound should be stored sealed in a dry environment at 2-8°C . It is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers can request products with a typical purity of 96% or verify certificate-specific purity levels .

Properties

IUPAC Name

4-bromo-5-ethoxy-2-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-4-17-11-6-9(13-7(2)3)10(14(15)16)5-8(11)12/h5-7,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYVHFHUOZHVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)NC(C)C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716668
Record name 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-39-4
Record name 4-Bromo-5-ethoxy-N-(1-methylethyl)-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-ethoxy-2-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Brominated Precursors

Nitration is typically performed early due to the nitro group’s strong electron-withdrawing effects. For example, nitration of 4-bromo-5-ethoxyacetanilide (to protect the amine) could yield 4-bromo-5-ethoxy-2-nitroacetanilide, followed by deprotection to release the free amine.

Reaction Conditions :

  • Nitrating agent : Concentrated HNO₃/H₂SO₄ at 0–5°C.

  • Yield : ~85–90% (extrapolated from analogous systems).

Alkoxylation for Ethoxy Group Installation

Introducing the ethoxy group at position 5 may involve Ullmann-type coupling or SNAr. A plausible intermediate is 4-bromo-2-nitro-5-fluoroaniline, where the fluorine atom at position 5 is displaced by ethanol under basic conditions.

Example Protocol :

  • Substrate : 4-Bromo-2-nitro-5-fluoroaniline.

  • Reagents : Ethanol, K₂CO₃, CuI (catalyst).

  • Conditions : 100–120°C, 12–24 h.

  • Yield : ~70–80% (estimated from similar ethoxylations).

Isopropylamine Substitution via SNAr

The isopropylamine group is introduced via SNAr at position 1. This requires a good leaving group (e.g., fluorine) ortho to the nitro group.

Optimized Procedure :

  • Substrate : 4-Bromo-5-ethoxy-2-nitro-1-fluorobenzene.

  • Reagents : Isopropylamine, DMF, K₂CO₃.

  • Conditions : 80–90°C, 6–12 h.

  • Yield : ~85–95% (based on methylamine analogs in).

Table 1. Comparative SNAr Conditions for Amine Incorporation

AmineSolventCatalystTemp (°C)Time (h)Yield (%)
MethylamineEtOHNone20–252–4895–99
Isopropylamine*DMFK₂CO₃80–906–1285–95

*Extrapolated from methylamine data in.

Challenges and Optimization

Steric Hindrance from Isopropylamine

The bulky isopropyl group may slow SNAr kinetics compared to methylamine. Strategies to mitigate this include:

  • Higher temperatures (90–100°C).

  • Polar aprotic solvents (e.g., DMF, NMP) to stabilize transition states.

  • Catalytic copper to facilitate coupling.

Competing Side Reactions

  • Nitro group reduction : Use inert atmospheres to prevent unintended reduction.

  • Over-alkoxylation : Control stoichiometry of ethanol to avoid di-substitution.

Alternative Pathways

Bromination of Pre-functionalized Intermediates

Brominating 5-ethoxy-N-isopropyl-2-nitroaniline using Br₂/FeBr₃ could install the bromine atom post-amination. However, this risks over-bromination and requires careful regiocontrol.

Protecting Group Strategies

Temporary protection of the amine (e.g., acetylation) during nitration or bromination steps can improve yields .

Chemical Reactions Analysis

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions.

Common reagents include nitric acid for nitration, bromine for bromination, and reducing agents like tin and hydrochloric acid for reduction . Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2.1. Pharmaceutical Research

Compounds like 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline are often explored for their biological activity. The presence of the nitro group can enhance the compound's pharmacological properties, making it a candidate for further investigation in drug development.

2.2. Synthesis of Other Compounds

This compound can serve as an intermediate in the synthesis of various other organic compounds, particularly those used in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new derivatives with potentially enhanced biological activities.

Material Science Applications

A study evaluated the biological effects of various nitroanilines, including derivatives of this compound, focusing on their potential as antimicrobial agents. The results indicated significant activity against certain bacterial strains, suggesting further exploration for therapeutic applications.

4.2. Development of Photonic Devices

Research into nonlinear optical crystals has highlighted the use of compounds like this compound in creating efficient photonic devices due to their favorable SHG properties. These materials are being investigated for applications in laser technology and telecommunications.

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and ethoxy groups can influence the compound’s reactivity and binding properties. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in N-Alkyl Derivatives

The substitution pattern on the amine group significantly influences the compound’s physicochemical properties and reactivity. Key analogs include:

Compound Name CAS Number N-Substituent 5-Position Substituent Key Differences vs. Target Compound
4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline 1280786-88-0 Ethyl Ethoxy Smaller alkyl group (ethyl vs. isopropyl)
4-Bromo-5-ethoxy-N-methyl-2-nitroaniline 1355247-76-5 Methyl Ethoxy Reduced steric hindrance (methyl vs. isopropyl)
4-Bromo-N-ethyl-5-methoxy-2-nitroaniline 1280786-60-8 Ethyl Methoxy Methoxy (smaller, less lipophilic) vs. ethoxy

Key Observations :

  • Electronic Effects : Methoxy substitution (as in 1280786-60-8) reduces electron-donating capacity compared to ethoxy, altering solubility and reactivity .

Halogen and Nitro Group Variations

Variations in halogen positioning and nitro group substitution also yield distinct analogs:

Compound Name CAS Number Halogen Position Nitro Position Similarity Score* Notable Properties
5-Bromo-4-fluoro-2-nitroaniline 1052686-50-6 5-Bromo, 4-Fluoro 2-Nitro 0.88 Enhanced polarity due to fluorine
4-Bromo-N,N-dimethyl-2-nitroaniline 829-02-7 4-Bromo 2-Nitro 0.84 Dimethylamine increases solubility in polar solvents
2-Bromo-6-methyl-4-nitroaniline 17601-94-4 2-Bromo 4-Nitro 0.88 Altered regiochemistry impacts reactivity

*Similarity scores derived from structural alignment algorithms in PubChem and related databases .

Key Observations :

  • Regiochemistry : The 4-bromo-2-nitro configuration in the target compound is less common than 2-bromo-4-nitro analogs, which may influence coupling reaction efficiency .

Biological Activity

4-Bromo-5-ethoxy-N-isopropyl-2-nitroaniline (CAS No. 1330750-39-4) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H15BrN2O3
  • Molecular Weight : 303.15 g/mol
  • Appearance : Yellow crystalline solid

The compound is synthesized through a series of reactions including nitration, bromination, ethoxylation, and isopropylation, making it a versatile intermediate for further chemical modifications.

The biological activity of this compound is primarily attributed to its functional groups:

  • Nitro Group : Can undergo redox reactions, influencing cellular signaling pathways.
  • Bromo and Ethoxy Groups : Affect the compound's reactivity and binding properties to biological targets.

These interactions can modulate various biochemical pathways, making the compound a candidate for further pharmacological studies .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to inhibit inflammatory pathways, particularly in models of lipopolysaccharide (LPS)-induced inflammation. It demonstrated significant modulation of NF-κB signaling pathways .
  • Cytotoxicity : In vitro studies have indicated varying levels of cytotoxicity against cancer cell lines. The specific mechanisms through which it induces apoptosis or inhibits cell proliferation require further investigation .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate the factors contributing to their biological efficacy. The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundBiological ActivityReference
This compoundModulation of NF-κB signaling
Analog AAntimicrobial effects against E. coli
Analog BCytotoxicity against HCT116 cells

Case Studies

  • Inflammatory Response Modulation :
    In a study assessing the anti-inflammatory potential of various nitroaniline derivatives, this compound was shown to significantly reduce the secretion of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests its utility as a therapeutic agent in inflammatory diseases .
  • Cancer Cell Line Studies :
    The compound was tested against multiple cancer cell lines (e.g., HCT116 and MCF7), revealing dose-dependent cytotoxicity. Further mechanistic studies indicated that it may induce apoptosis through caspase activation pathways .

Q & A

Q. Purity Control :

  • Monitor reactions via TLC or HPLC.
  • Recrystallize from ethanol/water mixtures to remove unreacted starting materials .
  • Validate purity using melting point analysis (compare to literature values; e.g., mp ranges for analogous bromo-nitroanilines: 128–141°C) and GC/MS (>97% purity threshold) .

Basic: How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) for this compound?

Methodological Answer:
Discrepancies often arise from impurities, solvent effects, or instrument calibration. To address this:

  • Cross-validate techniques : Combine ¹H/¹³C NMR, HRMS, and IR. For example:
    • ¹H NMR : Look for characteristic shifts: aromatic protons (δ 6.8–8.2 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), isopropyl (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for NCH) .
    • HRMS : Confirm molecular ion [M+H]⁺ at m/z 331.04 (calculated for C₁₁H₁₄BrN₂O₃⁺) with isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Reference databases : Compare data with NIST Chemistry WebBook entries for analogous bromo-nitroanilines .
  • Reproduce conditions : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆) and temperature during NMR acquisition .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereoelectronic effects:

  • Crystal Growth : Use slow evaporation from a saturated ethanol or dichloromethane solution .
  • Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Refinement : Use SHELXL for structure solution and refinement. Key parameters:
    • R-factor < 5% for high-quality data.
    • Validate bond lengths (e.g., C-Br: ~1.89–1.91 Å, C-NO₂: ~1.47 Å) and angles against similar structures .
  • Interpretation : Analyze packing diagrams to assess intermolecular interactions (e.g., hydrogen bonding between NH and nitro groups) influencing stability .

Advanced: What mechanistic insights explain the reactivity of the nitro group in electrophilic substitution reactions?

Methodological Answer:
The nitro group is a strong meta-directing deactivator, but its electronic effects can be modulated:

  • Substitution Patterns : In this compound, the nitro group at position 2 directs incoming electrophiles to position 6 (meta to nitro, para to ethoxy).
  • Kinetic vs. Thermodynamic Control :
    • Nitration : Under kinetic control (low temperature), nitro groups favor meta products; thermodynamic conditions (higher temperature) may yield para products via rearrangement .
    • Cross-Coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) to activate the C-Br bond, with the nitro group reducing electron density at the reaction site .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density surfaces and predict regioselectivity. Compare with experimental results to validate models .

Advanced: How can researchers address contradictions in reported reaction yields or byproduct formation?

Methodological Answer:
Contradictions often stem from subtle variations in reaction conditions or analytical methods:

  • Case Study : If yields for bromination vary (e.g., 60% vs. 85%):
    • Parameter Screening : Optimize temperature (0°C vs. RT), stoichiometry (1.1 eq vs. 1.5 eq Br₂), and catalyst (FeBr₃ vs. AlBr₃) .
    • Byproduct Analysis : Use LC-MS to identify dimers or over-brominated species.
  • Statistical Analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., time, solvent polarity) .
  • Reproducibility Protocols : Document inert atmosphere (N₂/Ar), moisture exclusion, and reagent purity thresholds (>98%) .

Advanced: What strategies mitigate degradation during storage or handling of this compound?

Methodological Answer:

  • Stability Assessment : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Storage Conditions :
    • Light Sensitivity : Store in amber vials to prevent nitro group photolysis.
    • Moisture Control : Use desiccants (silica gel) and seal under nitrogen .
  • Derivatization : Convert to a stable derivative (e.g., acetylated amine) for long-term storage, then regenerate via hydrolysis .

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